molecular formula C30H25ClN2O3S B11443421 Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11443421
M. Wt: 529.0 g/mol
InChI Key: QPLYKTIBUPJIKV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the 1,4-dihydropyridine family. This class of compounds is known for its diverse pharmaceutical applications, particularly as calcium channel blockers. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-component one-pot reactions. These reactions are efficient and can be performed under mild conditions. For instance, the synthesis might involve the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst like citric acid . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetone for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction reactions can modify the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative, while reduction could produce an amine-substituted dihydropyridine .

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H25ClN2O3S

Molecular Weight

529.0 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H25ClN2O3S/c1-3-36-30(35)27-26(22-11-7-8-12-24(22)31)23(17-32)29(33-28(27)21-9-5-4-6-10-21)37-18-25(34)20-15-13-19(2)14-16-20/h4-16,26,33H,3,18H2,1-2H3

InChI Key

QPLYKTIBUPJIKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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